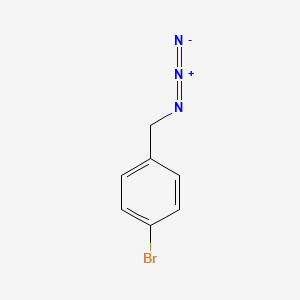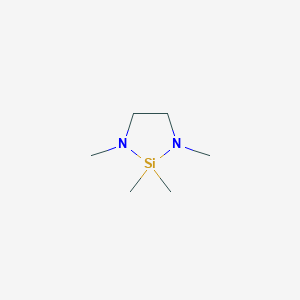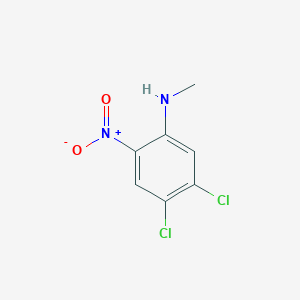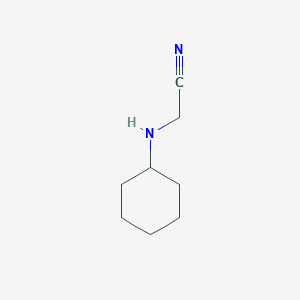![molecular formula C15H23BrMg B3045510 Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 108894-99-1](/img/structure/B3045510.png)
Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-
Vue d'ensemble
Description
Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- is a useful research compound. Its molecular formula is C15H23BrMg and its molecular weight is 307.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Role in Organometallic Chemistry
Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-, is significant in the field of organometallic chemistry. For instance, the reaction of bromo-2,4,6-triphenylbenzene with activated magnesium led to the formation of the Grignard reagent [(thf)(2)Mg(Br)-C(6)H(2)-2,4,6-Ph(3)], which is notable for its Mg-C bond length, indicating its unique chemical structure and potential applications in synthesis (Krieck et al., 2009).
2. Application in Bioorganometallic Systems
The compound has been explored for use in bioorganometallic systems. For example, para-Bromophenyl[tris(pyrazolyl)]borate complexes of various metals including magnesium, have been synthesized and characterized. These complexes bear a functionalizable 4-bromophenyl group on the boron atom, demonstrating their versatility for potential applications in bioorganometallic chemistry (Zagermann et al., 2009).
3. Synthesis of Functionalized Pyridines
In the synthesis of functionalized pyridines, magnesium bromo compounds have been utilized. The synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of various functionalized pyridine derivatives demonstrates the role of these compounds in producing key intermediates for potent agents like anticancer drugs (Song et al., 2004).
4. Preparation of Polyfunctional Aryl and Heteroaryl Magnesium Reagents
Bromine-magnesium-exchange reactions are vital in preparing polyfunctional aryl and heteroaryl magnesium reagents. This method allows the preservation of various functional groups, leading to the creation of highly functionalized molecules. Such versatility is crucial in the field of synthetic organic chemistry (Abarbri et al., 1999).
5. Catalysis and Chemical Transformations
Magnesium bromo compounds also play a role in catalysis and chemical transformations. For instance, they have been used in copper-catalyzed conjugate additions and subsequent transformations, highlighting their importance in facilitating complex organic reactions (Tsantali & Takakis, 2003).
Propriétés
IUPAC Name |
magnesium;1,3,5-tri(propan-2-yl)benzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23.BrH.Mg/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;/h7-8,10-12H,1-6H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSHTZMKSWFREU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=[C-]C(=C1)C(C)C)C(C)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449386 | |
| Record name | Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108894-99-1 | |
| Record name | Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIISOPROPYLPHENYLMAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(3-Chlorophenyl)methoxy]pyridin-2-amine](/img/structure/B3045442.png)






